molecular formula C9H17F3N2O B1439596 1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine CAS No. 1208420-34-1

1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine

Cat. No.: B1439596
CAS No.: 1208420-34-1
M. Wt: 226.24 g/mol
InChI Key: ILEHMOSNWBSNBQ-UHFFFAOYSA-N
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Description

1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine is an organic compound with the molecular formula C9H17F3N2O and a molecular weight of 226.24 g/mol It is characterized by the presence of a piperazine ring substituted with a 3-(2,2,2-trifluoroethoxy)propyl group

Preparation Methods

The synthesis of 1-[3-(2,2,2-trifluoroethoxy)propyl]piperazine typically involves the reaction of piperazine with 3-(2,2,2-trifluoroethoxy)propyl halides under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-[3-(2,2,2-trifluoroethoxy)propyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2,2,2-trifluoroethoxy)propyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2,2,2-trifluoroethoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can interact with intracellular targets and modulate various biochemical pathways .

Comparison with Similar Compounds

1-[3-(2,2,2-trifluoroethoxy)propyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperazine ring and the trifluoroethoxypropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(2,2,2-trifluoroethoxy)propyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O/c10-9(11,12)8-15-7-1-4-14-5-2-13-3-6-14/h13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEHMOSNWBSNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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